2-Bromo-6-(hydroxymethyl)pyridin-3-ol
Overview
Description
2-Bromo-6-(hydroxymethyl)pyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol It is a derivative of pyridine, featuring a bromine atom at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 6-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with various functional groups.
Oxidation Reactions: Oxidation of the hydroxymethyl group yields 2-Bromo-6-carboxypyridin-3-ol.
Reduction Reactions: Reduction can lead to the formation of 2-Bromo-6-(hydroxymethyl)pyridin-3-amine or other reduced derivatives.
Scientific Research Applications
2-Bromo-6-(hydroxymethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloropyridin-3-ol
- 3-Bromo-2,6-dimethyl-pyridin-4-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)-3-pyridinol
- 6-(Hydroxymethyl)pyridine-3-boronic acid
Uniqueness
2-Bromo-6-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-(hydroxymethyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFLQMZNYDGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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